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Compound of Interest

Compound Name: 1,1,1-Trifluoropropan-2-amine

Cat. No.: B128076

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the chiral building block, 1,1,1-Trifluoropropan-2-amine. The information herein is intended
to support identification, characterization, and quality control in research and development
settings. The data presented is a consolidation of predicted values based on analogous
compounds and fundamental spectroscopic principles, owing to the absence of a complete,
publicly available experimental dataset for this specific molecule.

Molecular Structure and Properties

e |[UPAC Name: 1,1,1-Trifluoropropan-2-amine

e Synonyms: 2-Amino-1,1,1-trifluoropropane, Trifluoroisopropylamine
e CAS Number: 421-49-8

e Molecular Formula: CsHsF3N

e Molecular Weight: 113.08 g/mol [1]

e Structure:
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Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1,1,1-Trifluoropropan-2-amine.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Data

Predicted
Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment
(d) (ppm) Constants (J)
in Hz
Quartet of
3JHH = 6-7 Hz,
~35-38 Doublets (qd) or 1H CH
3JHF = 7-8 Hz
Multiplet (m)
Broad Singlet (br
~15-1.8 2H NH2 -
s)
~12-1.4 Doublet (d) 3H CHs 3JHH = 6-7 Hz

Note: The chemical shift of the NH2z protons can vary depending on the solvent and

concentration.

13C NMR Spectroscopy

Table 2: Predicted 33C NMR Data
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Chemical Shift (3)

Multiplicity (in *H-

Predicted Coupling

Assignment )
(ppm) coupled spectrum) Constants (J) in Hz
~125-128 Quartet () CFs 1JCF = 280-285 Hz
Quartet of Doublets
~50-55 CH 2JCF = 30-35 Hz
(qd)
~15-20 Quartet (q) CHs 3JCF=1-2 Hz

F NMR Spectroscopy

Table 3: Predicted °F NMR Data

Predicted Coupling

Chemical Shift (6 m Multiplicit
(©) (ppm) ALY Constants (J) in Hz
~-741t0-78 Doublet (d) 3JFH = 7-8 Hz
Note: The chemical shift is referenced to CFCls at O ppm.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
Wavenumber (cm~?) Intensity Assignment
_ N-H symmetric and
3300 - 3400 Medium _ _
asymmetric stretching
2850 - 3000 Medium C-H stretching
1590 - 1650 Medium N-H bending (scissoring)
1100 - 1350 Strong C-F stretching
1000 - 1200 Medium C-N stretching

Mass Spectrometry (MS)
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Table 5: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment lon Comments

113 [CsHeFsN]* Molecular ion (M*)

Loss of a methyl radical (*CHs)

via alpha-cleavage. This is

98 [C2HsFsN]* _
expected to be a major
fragment.

Loss of a trifluoromethyl radical

44 [C2HsN]*

(-CFs3).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a volatile,
fluorinated amine such as 1,1,1-Trifluoropropan-2-amine.

NMR Spectroscopy (*H, **C, °F)

o Sample Preparation: Prepare a solution of 1,1,1-Trifluoropropan-2-amine in a deuterated
solvent (e.g., CDCls, DMSO-de) at a concentration of approximately 5-10 mg/mL in a
standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least
400 MHz for *H NMR.

e 1H NMR Acquisition:

[¢]

Acquire a standard one-dimensional *H NMR spectrum.

o

Set the spectral width to cover the range of -2 to 12 ppm.

o

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

[¢]

Signal average a sufficient number of scans (e.g., 16 or 32) to achieve an adequate
signal-to-noise ratio.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Set the spectral width to cover the range of 0 to 200 ppm.
o Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
o Alarger number of scans will be required compared to *H NMR.
e 19F NMR Acquisition:
o Acquire a proton-decoupled *°F NMR spectrum.

o Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to
-100 ppm).

o Use a suitable pulse program and a relaxation delay of 1-2 seconds.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra (TMS for
1H and 13C, CFCls for 1°F).

Infrared (IR) Spectroscopy

o Sample Preparation: As 1,1,1-Trifluoropropan-2-amine is a liquid, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the clean, empty salt plates.

o

Place the prepared sample in the spectrometer's sample compartment.

[¢]

Acquire the sample spectrum over the range of 4000 to 400 cm™1,

[¢]

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
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Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 1,1,1-Trifluoropropan-2-amine in a
volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion
or through a gas chromatography (GC) or liquid chromatography (LC) system.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

Data Acquisition:

o EI-MS: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z
10 to 200.

o ESI-MS: Operate in positive ion mode to detect the protonated molecule [M+H]*.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like 1,1,1-Trifluoropropan-2-amine.
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Caption: General workflow for the spectroscopic analysis of 1,1,1-Trifluoropropan-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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